molecular formula C3H5NO2S B15202634 3-Amino-3-thioxopropanoic acid CAS No. 4408-86-0

3-Amino-3-thioxopropanoic acid

Cat. No.: B15202634
CAS No.: 4408-86-0
M. Wt: 119.14 g/mol
InChI Key: KJXOUUWFRFWIME-UHFFFAOYSA-N
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Description

3-Amino-3-thioxopropanoic acid is an organic compound that belongs to the class of carboxylic acids It contains an amino group (-NH2) and a thioxo group (-C=S) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-thioxopropanoic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the reaction of tert-butyl cyanoacetate with sodium sulfide and tetraphosphorus decasulfide in tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-thioxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.

Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which are of interest in medicinal chemistry and material science .

Scientific Research Applications

3-Amino-3-thioxopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-thioxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s thioxo group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-thioxopropanoic acid is unique due to its thioxo group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-3-sulfanylidenepropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c4-2(7)1-3(5)6/h1H2,(H2,4,7)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXOUUWFRFWIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873554
Record name 3-Amino-3-sulfanylidenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4408-86-0
Record name 3-Amino-3-sulfanylidenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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